3,6-dihydro-2H-oxazin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122018-87-5 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3,6-dihydro-2H-oxazin-6-amine |
InChI |
InChI=1S/C4H8N2O/c5-4-2-1-3-6-7-4/h1-2,4,6H,3,5H2 |
InChI Key |
DZOWYKFQSIAYCW-UHFFFAOYSA-N |
SMILES |
C1C=CC(ON1)N |
Canonical SMILES |
C1C=CC(ON1)N |
Synonyms |
6-ADO 6-amino-3,6-dihydro-2H-1,2-oxazine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dihydro 2h Oxazine Scaffolds
Cycloaddition-Based Approaches for Dihydrooxazine Formation
Cycloaddition reactions represent the most powerful and atom-economical methods for assembling the six-membered dihydrooxazine ring. These reactions, which involve the concerted or stepwise combination of two or more unsaturated molecules, allow for the direct formation of the heterocyclic system with high levels of regio- and stereocontrol.
Hetero-Diels-Alder Reactions for 3,6-Dihydro-2H-1,2-Oxazine Synthesis
The hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition where either the diene or dienophile contains a heteroatom, is a cornerstone for the synthesis of 3,6-dihydro-2H-1,2-oxazines. rushim.ru This approach is valued for its efficiency in constructing the functionalized six-membered heterocyclic ring, which serves as a versatile intermediate for further chemical transformations. Current time information in Bangalore, IN.bohrium.com
The reaction between a nitroso dienophile and a conjugated diene stands out as a highly effective method for generating the 3,6-dihydro-2H-1,2-oxazine scaffold. Current time information in Bangalore, IN.bohrium.com Nitrosoarenes, generated in situ from nitroarenes via reduction with carbon monoxide (from phenyl formate (B1220265) decomposition) and catalyzed by palladium/phenanthroline complexes, can be trapped by conjugated dienes. semanticscholar.org This method tolerates a wide array of functional groups and often provides higher yields than the direct reaction with the pure nitrosoarene. semanticscholar.org The regioselectivity of the nitroso HDA reaction is a critical aspect, with outcomes dependent on the specific diene and nitroso dienophile used. bohrium.com
Table 1: Palladium-Catalyzed Synthesis of 3,6-Dihydro-2H- rushim.ruCurrent time information in Bangalore, IN.-Oxazines from Nitroarenes and Dienes semanticscholar.org
| Nitroarene (Substituent) | Diene | Yield (%) |
| H | 2,3-Dimethyl-1,3-butadiene | 91 |
| 4-Cl | 2,3-Dimethyl-1,3-butadiene | 92 |
| 4-F | 2,3-Dimethyl-1,3-butadiene | 95 |
| 4-Ac | 2,3-Dimethyl-1,3-butadiene | 88 |
| H | Isoprene | 84 |
| H | (E)-1,3-Pentadiene | 80 |
Achieving enantioselectivity in the hetero-Diels-Alder reaction is crucial for the synthesis of chiral bioactive molecules. This has been successfully addressed through the development of asymmetric intermolecular variants using chiral catalysts. researchgate.net Chiral phosphoric acids have emerged as effective bifunctional catalysts for the reaction between carbamate-dienes and nitrosoarenes, delivering products with high regio-, diastereo-, and enantioselectivity. researchgate.net Another successful approach involves the use of copper(I)-DTBM-Segphos complexes, which catalyze the asymmetric synthesis of 1,2-oxazines from cyclic 1,3-dienes and pyrimidine- or pyridazine-derived nitroso compounds, achieving high yields and excellent enantioselectivities (ee). researchgate.net For instance, reactions with symmetrical dienes can yield products in over 90% yield and with excellent ee. researchgate.net
Formal [3+3]-Cycloaddition Reactions
Formal [3+3]-cycloaddition reactions provide an alternative and powerful route to the 3,6-dihydro-1,2-oxazine ring system. These methods involve the combination of a three-atom component with another three-atom fragment.
A notable [3+3]-cycloaddition strategy involves the reaction of nitrones with electrophilic vinylcarbene intermediates. beilstein-journals.org These intermediates are typically generated via dinitrogen extrusion from vinyldiazoacetates, catalyzed by dirhodium(II) carboxylates. beilstein-journals.org Specifically, using a β-silyloxy-substituted vinyldiazoacetate in reactions with nitrones leads exclusively to 3,6-dihydro-1,2-oxazine derivatives in high yields. beilstein-journals.org High levels of enantiocontrol can be achieved by employing chiral dirhodium carboxylate catalysts, such as those ligated with N-phthaloyl-(S)-amino acids. beilstein-journals.org The mechanism involves the nucleophilic attack of the nitrone on the γ-position of the vinyl carbene intermediate. beilstein-journals.org
Table 2: Enantioselective [3+3]-Cycloaddition of Nitrones and Vinyldiazoacetate beilstein-journals.org
| Nitrone Substituent (N-Ar) | Catalyst Ligand (Amino Acid) | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | Phth-S-DPA | 93 | 98 |
| 4-Methoxyphenyl | Phth-S-DPA | 94 | 98 |
| 4-Nitrophenyl | Phth-S-TPA | 85 | 98 |
| 2-Naphthyl | Phth-S-DPA | 98 | 98 |
| 2,6-Dichlorophenyl | Phth-S-TPA | 98 | 98 |
Reactions catalyzed by dirhodium(II) carboxylates with N-phthaloyl-(S)-amino acid ligands (DPA = diphenylacetate, TPA = triphenylacetate).
A highly stereoselective approach to enantiopure hydroxylated 2H-1,2-oxazine derivatives utilizes the [3+3] cyclization of lithiated alkoxyallenes with chiral N-glycosyl nitrones. grafiati.comlodz.pl In this methodology, the N-glycosyl unit, such as one derived from L-erythrose, acts as a chiral auxiliary. grafiati.com The deprotonation of an alkoxyallene with n-butyllithium generates a lithiated species that reacts with the N-glycosyl nitrone. grafiati.comlodz.pl While the key cyclization step may proceed with only moderate diastereoselectivity, it provides access to both enantiomeric series of the resulting 3,6-dihydro-2H-1,2-oxazines. grafiati.com Subsequent transformations, such as hydroboration of the enol ether double bond followed by oxidative work-up and removal of the chiral auxiliary, yield enantiopure hydroxylated 1,2-oxazines. grafiati.com The stereochemical outcome of the initial addition is influenced by the potential for intramolecular coordination of the lithium cation to the nitrone's oxygen atom. lodz.pl
[4+2] Cycloadditions Utilizing In Situ Generated N-Acyl Iminium Species
The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, provides a powerful method for the construction of six-membered heterocycles. A notable advancement in this area involves the use of highly reactive N-acyl iminium ions generated in situ. These transient electrophilic species readily engage with dienes or vinyl ethers to afford 3,6-dihydro-2H-oxazine derivatives. acs.orgnih.govacs.org The in situ generation of these iminium ions is typically achieved from stable precursors, such as N,O-acetals or α-hydroxy lactams, under the influence of a Lewis acid catalyst. acs.orgqub.ac.uk
This strategy avoids the isolation of unstable N-acyl imines, which can be prone to decomposition. acs.org The choice of Lewis acid is critical for the success of the cycloaddition and can influence both the yield and the stereoselectivity of the reaction. Commonly employed catalysts include ytterbium triflate (Yb(fod)₃) and tin tetrachloride (SnCl₄). acs.orgdoi.org For instance, the reaction of N-acyl imines with vinyl ethers, such as (R)-O-vinylpantolactone, can proceed with high diastereocontrol when mediated by an appropriate Lewis acid, leading to enantiopure dihydrooxazine products. acs.org These cycloadducts can then serve as precursors to other valuable chiral molecules, such as β-amido aldehydes. acs.org
The reaction of N-Boc, O-Me acetals with a chiral vinyl ether under SnCl₄ catalysis has been shown to produce tetrahydrooxazinones, which result from the loss of the tert-butyl group from the initially formed dihydrooxazine. doi.org This demonstrates the synthetic versatility of the cycloadducts obtained from this methodology.
| N-Acyl Iminium Precursor | Diene/Dienophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| (E)-N-benzoylbenzaldimine (from N,O-acetal) | (R)-O-vinylpantolactone | Yb(fod)₃ or SnCl₄ | Chiral Dihydrooxazine | acs.org |
| N-Boc, O-Me acetals | (R)-O-vinylpantolactone | SnCl₄, -40 °C to -78 °C | Tetrahydrooxazinone | doi.org |
| Hydroxyisoindolinone | Dimethylbutadiene | Ca(NTf₂)₂/nBu₄NPF₆ | Fused Tricyclic Lactam | qub.ac.uk |
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions offer an elegant approach to molecular complexity by combining multiple bond-forming events in a single operational step, thereby minimizing waste and improving efficiency. acs.org
A unique and efficient synthesis of 3,6-dihydro-2H-1,2-oxazines has been developed utilizing a tandem reaction sequence initiated by the nucleophilic addition of dimethylsulfoxonium methylide to α,β-unsaturated nitrones. researchgate.net This process involves the 1,3-addition of the sulfur ylide to the nitrone, which is proposed to proceed through the formation of an aziridine (B145994) N-oxide intermediate. researchgate.net This unstable intermediate then undergoes a spontaneous acs.orgnih.gov-rearrangement, known as the Meisenheimer rearrangement, to furnish the final 3,6-dihydro-2H-1,2-oxazine product. researchgate.net
This methodology has been shown to be applicable to a wide range of β-aryl-substituted α,β-unsaturated nitrones, affording the corresponding heterocyclic products in yields of up to 70%. researchgate.net Isotopic labeling studies using deuterated dimethylsulfoxonium methylide have confirmed that a methylene (B1212753) group is incorporated at the C3 position of the oxazine (B8389632) ring. researchgate.net This reaction provides a valuable alternative to the more common hetero-Diels-Alder approaches for synthesizing these scaffolds. researchgate.net
| α,β-Unsaturated Nitrone Substrate (β-Aryl Group) | Yield (%) | Reference |
|---|---|---|
| Phenyl | 70 | researchgate.net |
| 4-Methylphenyl | 65 | researchgate.net |
| 4-Methoxyphenyl | 68 | researchgate.net |
| 4-Chlorophenyl | 55 | researchgate.net |
Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful and versatile tool for the construction of a wide variety of carbo- and heterocyclic rings. rsc.orgorganic-chemistry.orgthieme-connect.de RCM involves the intramolecular reaction of a diene or enyne, catalyzed by transition metal complexes (most commonly ruthenium-based catalysts like Grubbs' catalysts), to form a cyclic olefin with the extrusion of a small volatile alkene, such as ethene. organic-chemistry.org This reaction can be considered a type of domino or tandem process, as it involves a sequence of cycloaddition and cycloreversion steps. organic-chemistry.orgthieme-connect.de
The synthesis of 3,6-dihydro-2H-oxazine scaffolds can be achieved through the RCM of appropriately substituted N-allyl O-allyl ethers or related substrates. The strategic placement of olefinic tethers on a nitrogen-oxygen backbone allows for the catalytic cyclization to form the desired six-membered ring. While the literature extensively covers RCM for many heterocyclic systems, specific examples detailing the de novo synthesis of the parent 3,6-dihydro-2H-oxazine ring via a domino metathesis are often discussed within broader reviews of metathesis applications in heterocycle synthesis. researchgate.netrsc.orgthieme-connect.de The general applicability of RCM suggests that a suitably designed acyclic precursor containing two terminal olefins would cyclize to the dihydrooxazine core. Furthermore, existing 3,6-dihydro-1,2-oxazines can themselves be used as substrates in subsequent domino metathesis reactions with external alkenes to create more complex fused systems like isoxazolo[2,3-a]pyridin-7-ones. nih.gov
| Acyclic Precursor Type | Catalyst Type | Product | Reference Concept |
|---|---|---|---|
| N-(alkenyl)-O-(alkenyl)hydroxylamine derivative | Grubbs' Catalyst (Ru-based) | 3,6-Dihydro-2H-1,2-oxazine | rsc.org, organic-chemistry.org, thieme-connect.de |
Metal-Catalyzed Synthetic Routes to Dihydrooxazine Derivatives
Metal-catalyzed reactions are indispensable in modern organic synthesis, offering efficient and selective pathways to complex molecules under mild conditions.
The palladium-catalyzed reductive cyclization of nitro compounds is a well-established and powerful strategy for the synthesis of N-heterocycles, such as indoles and pyrroles. researchgate.netunimi.itnih.govmdpi.com This reaction typically employs a palladium catalyst, often in conjunction with a ligand like 1,10-phenanthroline, and uses carbon monoxide (CO) as the terminal reductant. unimi.itmdpi.com The process involves the reduction of the nitro group to a nitroso intermediate, which can then undergo intramolecular cyclization with a suitably positioned functional group, such as an alkene. unimi.it
While this catalytic system, particularly Pd/1,10-phenanthroline, has been extensively used for the reductive N-heteroannulation of o-nitrostyrenes and related substrates to form five-membered rings, its specific application for the synthesis of six-membered 3,6-dihydro-2H-oxazine scaffolds from nitroarene precursors is not prominently documented in the surveyed literature. researchgate.netmdpi.comnih.gov The successful synthesis of various diarylamines via the reductive coupling of nitroaromatics using a Pd/NHC catalyst highlights the utility of palladium in activating nitroarenes for C-N bond formation. nih.gov However, the direct application of the Pd/phenanthroline system for dihydrooxazine synthesis remains a specialized area requiring further investigation.
Copper catalysis has a long history in C-O and C-N bond-forming reactions. This utility has been extended to the intramolecular synthesis of heterocyclic systems. An efficient method for the synthesis of dihydrobenzo acs.orgresearchgate.netoxazines, a class of fused oxazine systems, relies on a copper-catalyzed intramolecular ring-closure reaction.
This approach has been successfully applied to generate a variety of substituted dihydrobenzo[b] acs.orgresearchgate.netoxazine-3-carboxylic acids from serine-derived cyclic sulfamidates. The key step involves an intramolecular arylamination, showcasing a powerful method for constructing these fused heterocyclic scaffolds.
Solid-Phase Organic Synthesis Strategies for Dihydrooxazine Architectures
Solid-phase synthesis (SPS) has emerged as a powerful technique for the construction of dihydrooxazine libraries, facilitating the rapid generation of diverse derivatives for high-throughput screening. plos.orgacs.orgnih.gov This methodology involves attaching a starting material to an insoluble polymer support (resin), carrying out a sequence of reactions, and finally cleaving the desired product from the support. d-nb.info The primary advantage of SPS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin, which significantly accelerates the synthetic workflow. d-nb.info
Diverse dihydro-1,2-oxazine derivatives have been successfully prepared using SPS, often employing the hetero-Diels-Alder (HDA) reaction as a key ring-forming step. plos.orgsemanticscholar.org For instance, derivatives of 3-methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid have been synthesized on a solid support through the regioselective HDA reaction of arylnitroso compounds with sorbic acid. plos.orgsemanticscholar.org The resin-bound oxazine can then undergo further modifications, such as alterations to the carboxylic group or dihydroxylation of the double bond, before cleavage from the support. plos.orgsemanticscholar.org
The choice of resin and linker is critical in SPS. Polystyrene-divinylbenzene (PS-DVB) is a common support, but its limited swelling in polar solvents can be a drawback. d-nb.info PEG-PS-DVB co-polymers offer better swelling properties in a wider range of solvents, enhancing reaction efficiency. d-nb.info The linker, which connects the molecule to the resin, must be stable throughout the synthesis but easily and selectively cleaved to release the final product. d-nb.info Research has demonstrated the use of Rink resin for the synthesis of 3,6-dihydro-2H-1,2-oxazines, allowing for diversification by incorporating amino acids or dipeptides into the structure before the key cycloaddition step. semanticscholar.org
The table below summarizes representative solid-phase synthesis strategies for dihydrooxazine scaffolds.
| Reaction Type | Starting Materials | Resin/Linker | Key Features | Reference |
| Hetero-Diels-Alder | Sorbic acid, arylnitroso compounds | Rink resin | Allows for library synthesis with modifications to a carboxylic acid group. | plos.orgsemanticscholar.org |
| Hetero-Diels-Alder | Nitroso dienophile, conjugated diene | Not specified | Used for enantioselective synthesis on a solid support. researchgate.net | researchgate.net |
| Multi-step Synthesis | Fmoc-Ser(tBu)-OH, 2-nitrobenzenesulfonyl chlorides | Not specified | Leads to fused benzoxazino[4,3-b] plos.orgCurrent time information in Bangalore, IN.orientjchem.orgthiadiazepinone 6,6-dioxides. researchgate.net | researchgate.net |
Microwave-Assisted Synthetic Protocols for Dihydrooxazine Derivatives
Microwave-assisted organic synthesis has become an established technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. orientjchem.orgorientjchem.orgrsc.org This technology, which utilizes dielectric heating, has been successfully applied to the synthesis of a wide range of N-heterocycles, including dihydrooxazine derivatives. rsc.orgmdpi.com
One of the key advantages of microwave irradiation is its effectiveness in promoting multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. orientjchem.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. orientjchem.orgorientjchem.org An efficient, one-pot, microwave-assisted three-component reaction has been developed for the synthesis of oxazine derivatives from 1-naphthol, various anilines, and formalin, using montmorillonite (B579905) as a catalyst under solvent-free conditions. orientjchem.org This method can produce yields of up to 98% within minutes. orientjchem.org
Similarly, 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines have been prepared by reacting aromatic carboxylic acids with 3-aminopropanol under solvent-free microwave irradiation (800 W). sharif.edu This protocol affords the desired products in moderate to good yields (65-74%) in just 3-4 minutes, a significant improvement over conventional methods that require longer reaction times and often harsh conditions. sharif.edu
The table below compares a conventional synthesis method with a microwave-assisted protocol for the synthesis of 2-aryl-5,6-dihydro-4H-1,3-oxazines.
| Parameter | Conventional Method (Reflux in CH2Cl2) | Microwave-Assisted Method (Solvent-Free) | Reference |
| Reaction Time | 48 hours | 3-4 minutes | sharif.edu |
| Yield | 65% | 65-74% | sharif.edu |
| Conditions | Reflux with p-TSCl and 4-DMAP | 800 W irradiation, solvent-free | sharif.edu |
The application of microwave synthesis is broad, also enabling the creation of fused heterocyclic systems like coumarin[8,7-e] acs.orgCurrent time information in Bangalore, IN.oxazine derivatives through three-component one-pot Mannich reactions. nih.gov These examples underscore the power of microwave assistance in making the synthesis of dihydrooxazine scaffolds more rapid, efficient, and environmentally benign. orientjchem.orgorientjchem.org
Selective Introduction of Amine Functionalities onto Dihydrooxazine Ring Systems
The incorporation of amine functionalities into the dihydrooxazine scaffold is of significant interest as it introduces a basic center that can be crucial for biological activity and further chemical modification. The development of synthetic routes to aminated dihydrooxazines, particularly with control over the position of the amine group (regioselectivity), is a key objective in medicinal and synthetic chemistry.
Several strategies exist for the synthesis of aminated dihydrooxazine derivatives. These routes can involve building the heterocyclic ring from amine-containing precursors or by introducing the amine group onto a pre-formed oxazine ring.
One approach involves the cyclization of aryl chalcones with urea (B33335) under microwave irradiation, catalyzed by preheated fly-ash, to yield 4,6-disubstituted-4H-5,6-dihydro-1,3-oxazine-2-amines. scispace.com This method provides access to dihydrooxazines with an amine group specifically at the C-2 position. scispace.com
Another powerful strategy is the intramolecular conjugate addition of a δ-trichloroacetimidoyloxy-α,β-unsaturated ester. researchgate.net This method was developed to synthesize the amino acid component of amicoumacin antibiotics and proceeds through a dihydrooxazine intermediate with complete stereoselectivity. researchgate.net The starting material, derived from D-glucose, ultimately allows for the formation of a molecule containing both the dihydrooxazine ring and an amino acid moiety, demonstrating a concise route to complex aminated structures. researchgate.net
Furthermore, the hetero-Diels-Alder reaction, a cornerstone of oxazine synthesis, can be adapted to produce aminated derivatives. researchgate.net The versatility of the dihydro-1,2-oxazine cycloadducts makes them valuable intermediates for accessing 1,4-amino alcohols through the reductive cleavage of the N-O bond. plos.org This subsequent transformation provides a pathway to acyclic amino alcohols from a cyclic precursor. A unique synthesis of 3,6-dihydro-2H-1,2-oxazines from α,β-unsaturated nitrones involves the addition of dimethylsulfoxonium methylide, which forms an aziridine N-oxide that rearranges to the dihydrooxazine. nii.ac.jpresearchgate.net This method is effective for a wide range of β-aryl-substituted nitrones and offers another route to the core scaffold that can potentially be functionalized. nii.ac.jp
| Synthetic Strategy | Key Reactants | Product Type | Key Features | Reference |
| Cyclization | Aryl chalcones, Urea | Dihydro-1,3-oxazine-2-amines | Microwave-assisted, solvent-free, fly-ash catalyzed. | scispace.com |
| Intramolecular Conjugate Addition | δ-trichloroacetimidoyloxy-α,β-unsaturated ester | Dihydrooxazine-containing amino acid | Highly stereoselective, concise route to complex structures. | researchgate.net |
| Nucleophilic Addition/Rearrangement | α,β-Unsaturated nitrones, Dimethylsulfoxonium methylide | 3,6-Dihydro-2H-1,2-oxazines | Forms C-3 substituted dihydrooxazines via Meisenheimer rearrangement. | nii.ac.jpresearchgate.net |
Achieving regioselective functionalization, particularly at the C-6 position of the dihydrooxazine ring, is critical for synthesizing specific target molecules like 3,6-dihydro-2H-oxazin-6-amine. Direct amination of a pre-formed ring at a specific carbon atom can be challenging. Therefore, synthetic strategies often rely on constructing the ring in a way that pre-determines the position of the desired functional group.
The hetero-Diels-Alder (HDA) reaction is a primary tool for controlling regioselectivity in the formation of 3,6-dihydro-1,2-oxazines. plos.orgresearchgate.net The reaction occurs between a nitroso compound (dienophile) and a 1,3-diene. The substitution pattern on the 1,3-diene dictates the substitution pattern of the resulting oxazine ring. To place a functional group at the C-6 position, one would start with a 1-substituted-1,3-diene. The substituent on this diene becomes the C-6 substituent in the final product. If this substituent is a precursor to an amine group (e.g., a nitro, azide, or protected hydroxyl group), a subsequent chemical transformation can unveil the C-6 amine. For example, solid-phase synthesis of 3,6-dihydro-2H-1,2-oxazines has been used to create regioisomeric mixtures, with analytical methods developed to analyze the isomer ratios, highlighting the importance and challenge of controlling regioselectivity. researchgate.netrsc.org
Palladium-catalyzed asymmetric carboetherification of γ,δ-alkenyl oximes represents another advanced method for constructing highly enantioenriched 5,6-dihydro-4H-1,2-oxazines. bohrium.com This process is highly versatile in incorporating various groups onto the dihydrooxazine scaffold, and the regioselectivity is inherent to the cyclization of the linear starting material, where the terminal vinyl group becomes the C5-C6 bond of the ring. bohrium.com
While direct C-H amination is a powerful modern technique for installing amine groups, its application for the selective amination of a dihydrooxazine C-6 position is not yet widely established. nih.govresearchgate.net Such methods often rely on directing groups or inherent electronic biases within the substrate, which may not favor the C-6 position of a simple dihydrooxazine. Future work may focus on developing catalysts that can achieve such site-selective functionalizations on the pre-formed heterocycle. researchgate.netnih.gov
Mechanistic Investigations and Reactivity Profiles of 3,6 Dihydro 2h Oxazine Architectures
Chemical Transformations of the Dihydrooxazine Ring
The strategic functionalization of the 3,6-dihydro-2H-1,2-oxazine ring is central to its utility in synthetic chemistry. Key transformations include the reductive cleavage of the weak N-O bond and various oxidative modifications of the internal C=C double bond. These reactions provide access to a diverse array of acyclic and heterocyclic products with controlled stereochemistry.
Reductive Cleavage of the N-O Bond for Subsequent Functionalization
The facile cleavage of the N-O bond within the dihydrooxazine ring is one of its most synthetically useful features, providing a direct route to highly functionalized 1,4-amino alcohols. nih.govplos.org This transformation can be accomplished using a variety of reducing agents, with the choice of reagent often depending on the other functional groups present in the molecule.
Common methods for this reductive cleavage include the use of molybdenum hexacarbonyl (Mo(CO)₆), titanocene(III) chloride, or catalytic hydrogenation over palladium or nickel catalysts. nih.govplos.orgresearchgate.net However, catalytic hydrogenation often leads to the simultaneous reduction of the C=C double bond. researchgate.net More recent studies have highlighted the efficacy of samarium diiodide (SmI₂) for this purpose, as it operates under mild conditions and often provides excellent yields. acs.orgsfb765.deresearcher.life For certain substrates, SmI₂ has proven superior to methods like catalytic hydrogenation or the use of zinc in acetic acid, which failed to give satisfactory results. acs.org In some instances, the SmI₂-mediated reduction can compete with a ring contraction pathway, leading to pyrrole (B145914) derivatives as byproducts. idexlab.com Researchers have also developed purely organic conditions for N-O bond cleavage to avoid issues with metal-based reagents. rsc.org
The resulting 1,4-amino alcohols are valuable precursors for other molecules. For example, they can be cyclized to form polyhydroxylated pyrrolidines, which are known to be potent glycosidase inhibitors. acs.orgsfb765.de
Oxidative Modifications of the Endocyclic Double Bond
The endocyclic double bond of the dihydrooxazine ring is amenable to various oxidative transformations, including dihydroxylation and epoxidation. These reactions introduce new stereocenters and functional groups that can be further manipulated, making them crucial for the synthesis of aminosugars and other polyhydroxylated compounds. nih.govplos.org
The conversion of the alkene moiety into a vicinal diol (a glycol) can be achieved with high stereoselectivity. nih.gov The most common reagent for this transformation is osmium tetroxide (OsO₄), which typically results in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. nih.govsemanticscholar.org This method has been successfully applied in solid-phase synthesis to produce dihydroxyoxazines. Subsequent cleavage of the N-O bond in these products yields 2,3,4-trihydroxyhexanoic acid derivatives, demonstrating a pathway to complex acyclic structures. nih.govplos.orgsemanticscholar.org
The double bond within the dihydrooxazine ring can also be oxidized to form an epoxide. nih.govplos.org Epoxides are versatile intermediates themselves, as their ring can be opened by various nucleophiles to generate a range of functionalized products, often with anti-stereochemistry. This transformation provides an alternative stereochemical outcome compared to direct dihydroxylation and further expands the synthetic utility of the dihydrooxazine scaffold in creating aminosugars and related structures. nih.govplos.org
Hydroboration and Subsequent Oxidative Work-up
Hydroboration followed by oxidative work-up is a powerful method for the regio- and stereoselective hydroxylation of the dihydrooxazine double bond. nih.govplos.org This two-step process typically involves the addition of a borane (B79455) reagent (e.g., borane-THF complex) across the alkene, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). acs.org
The reaction is highly stereoselective, with the borane adding to the sterically less hindered face of the ring. acs.org For instance, treatment of a syn-3,6-dihydro-2H-1,2-oxazine with a borane-THF complex and subsequent oxidation yielded a 5-hydroxy-substituted 1,2-oxazine as a single diastereomer. acs.org This anti-Markovnikov addition places the hydroxyl group at the C5 position. The stereoselectivity can even be influenced by the nature of the borane reagent used. sfb765.de The resulting hydroxy-substituted oxazines serve as key intermediates for synthesizing polyhydroxylated pyrrolidines and other amino polyol derivatives. acs.orgsfb765.debeilstein-journals.org
Ring Contraction and Rearrangement Pathways (e.g., to Pyrrolo[1,2-b]acs.orgsfb765.deoxazine Derivatives)
Beyond functionalization of the existing ring, 3,6-dihydro-2H-1,2-oxazine architectures can undergo significant skeletal changes through ring contraction and rearrangement reactions. These pathways provide access to different heterocyclic systems, most notably pyrrolidine (B122466) and fused pyrrole derivatives.
A key transformation is the reductive ring contraction to a pyrrolidine ring, which has been utilized as a crucial step in the asymmetric total synthesis of complex natural product antagonists. acs.org In some cases, treatment of dihydrooxazine N-oxides with a base can promote a ring contraction that yields a pyrrole. researchgate.net
Furthermore, dihydro-4H-1,2-oxazines can undergo cycloaddition with reagents like cyclopropane (B1198618) diesters to afford valued hexahydro-2H-pyrrolo[1,2-b] acs.orgsfb765.deoxazine (B8389632) derivatives. orcid.org More directly, certain bicyclic oxazino-oxazines, synthesized from cyclic nitronates, undergo a base-promoted ring contraction to give pyrrolo[1,2-b] acs.orgsfb765.deoxazine products. researchgate.netmdpi.com This rearrangement highlights the sophisticated transformations that can be designed starting from the dihydrooxazine core.
Table of Mentioned Chemical Compounds
Functional Group Interconversions and Derivatization Strategies
The 3,6-dihydro-2H-oxazine scaffold serves as a versatile template for a wide array of functional group interconversions and derivatization strategies. These transformations are pivotal for the synthesis of complex molecules, including biologically active compounds like aminopolyols, lactones, and various heterocyclic systems. The reactivity of the dihydrooxazine ring, characterized by the endocyclic double bond and the N-O bond in the case of 1,2-oxazines, allows for a diverse range of chemical modifications.
Key strategies for derivatization include modifications at the nitrogen atom, transformations involving the C=C double bond, and cleavage of the heterocyclic ring to yield highly functionalized acyclic compounds. These methods provide access to a rich chemical space, enabling the generation of libraries of compounds for various scientific investigations.
The nitrogen atom within the dihydrooxazine ring is a common site for functionalization, primarily through acylation and alkylation reactions. These modifications can influence the electronic properties and subsequent reactivity of the entire heterocyclic system.
N-Acylation: The nitrogen atom of the dihydro-1,2-oxazine ring can be readily acylated. For instance, treatment of 5,6-dihydro-N-methyl-4H-1,2-oxazine-3-carboxamide with chloroacetyl chloride or acetic anhydride (B1165640) leads to the corresponding N-acylated products. researchgate.net This functionalization is a key step in the synthesis of more complex derivatives. researchgate.net In some cases, acylation can be selective. For example, the acylation of methyl 4-hydroxy-3-isopropylaminobenzoate with 2-bromoisobutyryl bromide initially yields an O-acyl derivative, which can then undergo an acid-catalyzed O,N-acyl migration to provide the desired N-acyl product, a precursor for benzo Current time information in Bangalore, IN.beilstein-journals.orgoxazine synthesis. pharm.or.jp
N-Alkylation: Alkylation of the nitrogen atom is another important derivatization strategy. N-methylation of carbohydrate-derived 3,6-dihydro-2H-1,2-oxazines can be achieved, which subsequently facilitates ring cleavage reactions to produce enantiopure α,β-unsaturated β-alkoxy-γ-amino aldehydes. thieme-connect.com However, N-alkylation can sometimes be challenging due to competing O-alkylation, as observed in the N-isopropylation of a 2H-benzo Current time information in Bangalore, IN.beilstein-journals.orgoxazine-6-carboxylate derivative. pharm.or.jp
| Reaction | Substrate | Reagents | Product | Reference |
| N-Acylation | 5,6-dihydro-N-methyl-4H-1,2-oxazine-3-carboxamide | Chloroacetyl chloride | N-chloroacetylated derivative | researchgate.net |
| N-Acylation | 5,6-dihydro-N-methyl-4H-1,2-oxazine-3-carboxamide | Acetic anhydride | N-acetylated derivative | researchgate.net |
| N-Alkylation | Carbohydrate-derived 3,6-dihydro-2H-1,2-oxazine | Methylating agent | N-methylated 1,2-oxazine | thieme-connect.com |
The carbon framework of the 3,6-dihydro-2H-oxazine ring, particularly the endocyclic double bond, offers numerous opportunities for functionalization. These modifications are crucial for introducing stereocenters and diverse functional groups.
Double Bond Transformations: The double bond within the dihydrooxazine ring is susceptible to various transformations. plos.org
Hydroxylation: Dihydroxylation of the double bond can be performed, leading to diol-substituted oxazines. plos.org This is a key step in the synthesis of aminosugars.
Hydroboration: Hydroboration of the double bond, followed by oxidation, is another strategy to introduce hydroxyl groups. beilstein-journals.org
Epoxidation: The double bond can be oxidized to form epoxides, which are versatile intermediates for further functionalization.
Halogenation: Iodination of the enol ether double bond in carbohydrate-derived 1,2-oxazines has been demonstrated, providing a handle for subsequent cross-coupling reactions. beilstein-journals.org
Cross-Coupling Reactions: The introduction of a halogen, such as iodine, onto the oxazine ring allows for palladium-catalyzed cross-coupling reactions. Both Sonogashira and Heck reactions have been successfully employed to introduce alkynyl and alkenyl substituents, respectively, at the C5-position of the 1,2-oxazine ring. beilstein-journals.org
| Reaction | Substrate | Reagents | Product | Reference |
| Dihydroxylation | 3,6-dihydro-2H-1,2-oxazine derivative | Oxidizing agent | Dihydroxylated oxazine | plos.org |
| Hydroboration | Enol ether of 3,6-dihydro-2H-1,2-oxazine | Borane, then oxidative work-up | Hydroxylated 1,2-oxazine | beilstein-journals.org |
| Iodination | Carbohydrate-derived 1,2-oxazine | Iodine source | 5-Iodo-substituted 1,2-oxazine | beilstein-journals.org |
| Sonogashira Coupling | 5-Iodo-substituted 1,2-oxazine | Alkyne, Pd catalyst | 5-Alkynyl-substituted 1,2-oxazine | beilstein-journals.org |
| Heck Coupling | 5-Iodo-substituted 1,2-oxazine | Alkene, Pd catalyst | 5-Alkenyl-substituted 1,2-oxazine | beilstein-journals.org |
A significant aspect of the reactivity of 3,6-dihydro-2H-oxazine architectures is their propensity to undergo ring cleavage, providing access to highly functionalized acyclic molecules that would be challenging to synthesize otherwise.
Reductive N-O Bond Cleavage: The N-O bond in 3,6-dihydro-2H-1,2-oxazines is susceptible to reductive cleavage. This reaction is a cornerstone in the use of these heterocycles as synthetic intermediates, as it unmasks a 1,4-amino alcohol functionality. researchgate.net This strategy is widely employed in the synthesis of amino sugars and other biologically important molecules.
Internal Redox Ring Cleavage: N-methylation of 3,6-dihydro-2H-1,2-oxazines followed by treatment with a base like triethylamine (B128534) can induce an internal redox process, leading to the cleavage of the N-O bond and formation of α,β-unsaturated β-alkoxy-γ-amino aldehydes in high yields. thieme-connect.com These products are valuable precursors for the synthesis of other heterocyclic systems like pyrazoles and imidazo[1,2-a]pyrimidines. thieme-connect.com
Rearrangement Reactions: Under certain conditions, dihydrooxazine derivatives can undergo rearrangement. For example, the Meisenheimer rearrangement of an aziridine (B145994) N-oxide, formed from the reaction of an α,β-unsaturated nitrone with dimethylsulfoxonium methylide, affords a 3,6-dihydro-2H-1,2-oxazine. nii.ac.jp
| Reaction | Substrate | Reagents | Product | Reference |
| Reductive N-O Cleavage | 3,6-dihydro-2H-1,2-oxazine | Reducing agent | 1,4-amino alcohol | researchgate.net |
| Internal Redox Ring Cleavage | N-methylated 3,6-dihydro-2H-1,2-oxazine | Triethylamine | α,β-unsaturated β-alkoxy-γ-amino aldehyde | thieme-connect.com |
| Meisenheimer Rearrangement | Aziridine N-oxide | Heat | 3,6-dihydro-2H-1,2-oxazine | nii.ac.jp |
Stereochemical Control and Analysis in Dihydrooxazine Synthesis
Strategies for Regio- and Stereoselective Synthesis of Dihydrooxazines
The synthesis of 3,6-dihydro-2H-1,2-oxazines often relies on cycloaddition reactions, where controlling both regioselectivity (the orientation of the reacting components) and stereoselectivity (the spatial arrangement of the atoms) is paramount.
The hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition between a conjugated diene and a heterodienophile (such as a nitroso compound), is a powerful method for constructing the dihydrooxazine ring. beilstein-journals.org The regioselectivity of this reaction is highly dependent on several factors, including the electronic properties and steric bulk of substituents on both the diene and the dienophile, as well as reaction conditions like temperature, pressure, and solvent. beilstein-journals.org For instance, the reaction of unsymmetrical dienes with nitroso species can lead to two different regioisomers, and careful selection of reactants and conditions is necessary to favor the desired product. beilstein-journals.org
Alternative strategies have also been developed. One unique method involves the 1,3-addition of dimethylsulfoxonium methylide to α,β-unsaturated nitrones. This process proceeds through the formation of an aziridine (B145994) N-oxide intermediate, which then undergoes a Meisenheimer rearrangement to yield the 3,6-dihydro-2H-1,2-oxazine. nii.ac.jp This reaction demonstrates high regioselectivity, with the methylene (B1212753) group from the ylide consistently incorporated at the C3-position of the oxazine (B8389632) ring. nii.ac.jp Solid-phase synthesis approaches have also been employed, allowing for the generation of dihydrooxazine libraries, though this can result in mixtures of stereo- and regioisomers that require subsequent analysis and separation. rsc.orgresearchgate.net
Diastereoselectivity in Cycloaddition Processes and Subsequent Transformations
Diastereoselectivity, the preferential formation of one diastereomer over others, is a critical aspect of dihydrooxazine synthesis, especially when multiple stereocenters are created in a single step. In cycloaddition reactions, the relative orientation of the reactants as they approach each other dictates the stereochemistry of the product.
In the context of the hetero-Diels-Alder reaction, the presence of a chiral center in the nitroso agent can induce high stereoselectivity. beilstein-journals.org Similarly, 1,3-dipolar cycloaddition reactions, for example between an in situ-generated azomethine ylide and a dipolarophile, can exhibit high diastereoselectivity. This selectivity is often dependent on the substitution pattern of the reactants, leading to varying ratios of exo and endo cycloadducts. nih.gov Computational studies can help elucidate the transition states to understand the origins of this selectivity. nih.gov
Subsequent transformations of the initially formed dihydrooxazine ring must also proceed with stereocontrol. For example, the stereoselective hydroxylation of the double bond within the oxazine ring, followed by the cleavage of the N-O bond, can produce trihydroxy precursors for other molecules like γ-lactones. plos.org The stereochemistry of all chiral centers is maintained during this lactone formation, highlighting how the initial diastereoselectivity of the cycloaddition can be carried through a synthetic sequence. plos.org Another example is the diastereoselective intramolecular benzylic substitution from bistrichloroacetimidates, which can afford trans-dihydrooxazines with complete diastereoselectivity due to favorable steric and stereoelectronic effects during the 6-exo-trig cyclization. acs.orgconsensus.app
| Reaction Type | Reactants | Key Factor for Diastereoselectivity | Observed Outcome | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder | Chiral Nitroso Agent + Diene | Chirality of the nitroso compound | High stereoselectivity in cycloadduct | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Dipolarophile | Substitution pattern on the dipolarophile's phenyl ring | Varying exo/endo ratios of spiro-pyrrolidine adducts | nih.gov |
| Intramolecular Cyclization | Bistrichloroacetimidate Precursor | Steric and stereoelectronic effects in 6-exo-trig cyclization | Formation of a single trans-dihydrooxazine isomer | acs.org |
| [3+3] Cyclisation | Lithiated Alkoxyallenes + Chiral N-glycosyl Nitrone | Chiral auxiliary on nitrone | Moderate diastereoselectivity, allowing access to both enantiomeric series | beilstein-journals.org |
Enantioselective Methodologies for Chiral Dihydrooxazine Scaffolds
Producing a single enantiomer of a chiral molecule, a process known as enantioselective or asymmetric synthesis, is crucial for pharmaceutical applications. wikipedia.org Several advanced strategies have been developed to synthesize enantioenriched dihydrooxazine scaffolds.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been successfully applied to dihydrooxazine synthesis.
One approach utilizes carbohydrate-derived chiral auxiliaries. For instance, an L-erythrose-derived N-glycosyl nitrone can be reacted with lithiated alkoxyallenes in a [3+3] cyclization. beilstein-journals.org While this particular key step proceeded with only moderate diastereoselectivity, it provided a valuable entry into both enantiomeric series of the resulting 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.org Another prominent class of auxiliaries are oxazolidinones, which are widely used to direct the stereochemistry of alkylation and aldol (B89426) reactions that can be precursors to or parts of a larger synthesis involving a dihydrooxazine ring. nih.gov Strecker reactions using chiral auxiliaries like (R)-2-phenylglycinol have also been employed to set the stereochemistry in precursors for more complex heterocyclic systems. nih.gov
In recent decades, the use of small chiral organic molecules (organocatalysts) or chiral metal complexes as catalysts has revolutionized asymmetric synthesis. frontiersin.orgnih.gov These methods are often highly efficient, requiring only small amounts of the catalyst to produce large quantities of enantioenriched product.
Organocatalysis: Chiral phosphoric acid has been shown to catalyze the asymmetric nitroso-Diels-Alder reaction between nitrosoarenes and carbamate-dienes. This method produces cis-3,6-disubstituted dihydro-1,2-oxazines in high yields with excellent regio-, diastereo-, and enantioselectivities. researchgate.net Interestingly, the catalyst was found not only to control the enantioselectivity but also to reverse the regioselectivity compared to the non-catalyzed reaction. researchgate.net
Metal Catalysis: Palladium and copper complexes are at the forefront of metal-catalyzed asymmetric synthesis of heterocycles. A highly effective method for producing enantioenriched 5,6-dihydro-4H-1,2-oxazines is the Pd-catalyzed asymmetric carboetherification of γ,δ-alkenyl oximes. bohrium.com Using a commercially available chiral bisphosphine ligand, this reaction proceeds with high yields and enantioselectivity. bohrium.com Similarly, Cu(I)-catalyzed asymmetric intermolecular nitroso-Diels-Alder reactions have been developed. Using a DTBM-Segphos ligand, these reactions with cyclic 1,3-dienes yield cycloadducts with high yields and excellent control over regio-, diastereo-, and enantioselectivity (up to >99:1 d.r. and >99% ee). researchgate.net
| Catalytic System | Reaction Type | Catalyst/Ligand | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Organocatalysis | Nitroso-Diels-Alder | Chiral Phosphoric Acid | Excellent regio-, diastereo-, and enantioselectivity; reverses non-catalyzed regioselectivity | researchgate.net |
| Metal Catalysis (Pd) | Asymmetric Carboetherification | Palladium with Chiral Bisphosphine Ligand | High yields and enantioselectivity for 5,6-dihydro-4H-1,2-oxazines | bohrium.com |
| Metal Catalysis (Cu) | Nitroso-Diels-Alder | Cu(I) with DTBM-Segphos Ligand | High yields, >99:1 regioselectivity, >99:1 d.r., >99% ee | researchgate.net |
Characterization and Separation of Stereoisomers and Regioisomers
The successful synthesis of specific isomers must be confirmed by rigorous characterization and, when mixtures are formed, by efficient separation techniques.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary tool for the analysis and separation of stereoisomers of dihydrooxazines. rsc.orgresearchgate.net Polysaccharide-based CSPs, particularly those with an amylose (B160209) backbone immobilized on a silica (B1680970) support, have been found to be more effective than cellulose-based phases for resolving these specific molecules. rsc.orgresearchgate.net These analytical methods are sensitive enough to determine the isomer ratio even in unpurified analytical samples, making them suitable for optimizing reaction conditions in high-throughput synthesis. rsc.org Supercritical Fluid Chromatography (SFC) has also proven to be a powerful alternative, often providing shorter analysis times and effective separation for all studied derivatives where HPLC was less successful. plos.org
For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments (COSY, HMBC, HSQC), is indispensable for confirming the constitution, configuration, and conformation of the synthesized dihydrooxazine rings. mdpi.com In cases where definitive stereochemical assignment is required, single-crystal X-ray diffraction provides unambiguous structural proof. acs.org The combination of these chromatographic and spectroscopic techniques allows for the complete characterization and separation of complex mixtures of stereoisomers and regioisomers. nih.gov
Computational Chemistry and Theoretical Modeling of 3,6 Dihydro 2h Oxazine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical study of dihydrooxazine systems. These methods allow for a detailed examination of the electronic and energetic properties of these molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For dihydrooxazine systems, DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
DFT calculations also provide detailed information on electron distribution, which can be visualized through electron density maps and electrostatic potential maps. sid.ir These calculations help in understanding the charge transfer that occurs within the molecule. sid.ir The selection of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G**, def2-TZVP) is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.gov
| Parameter | Description | Typical Application in Oxazine (B8389632) Studies |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles for the dihydrooxazine ring. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Used to calculate the energy gap, which relates to electronic transitions and reactivity. |
| Electron Density | The probability of finding an electron at a particular point in space. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids in the assignment of experimental IR and Raman spectra. nih.gov |
| Mulliken Atomic Charges | Provides a measure of the partial atomic charge on each atom. | Helps in understanding the polarity and electrostatic interactions of the molecule. nih.gov |
Computational methods are effective in assessing the reactivity and stability of different oxazine derivatives. researchgate.net DFT calculations can predict the stability of various compounds by comparing their total electronic energies. For instance, a comparative study of different oxazine derivatives showed that stability could be ranked based on their calculated energy values. researchgate.net
Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's tendency to react. For example, theoretical calculations have been used to demonstrate that certain substituted oxazine derivatives have greater reactivity than others, a finding that can guide synthetic efforts. researchgate.net
The reaction environment, such as the presence of an acid, can significantly influence the reaction pathways for the formation of oxazine rings. Theoretical modeling is instrumental in understanding these effects. uvic.canih.gov For the related benzoxazine (B1645224) systems, DFT calculations have been used to map the potential energy surface for both neutral and protonated reaction pathways. uvic.ca
Studies have shown that an acidic medium can promote the formation of certain condensation products by enhancing the electrophilicity of reactants like formaldehyde. uvic.canih.gov Computational results suggest that while a protonated pathway might be energetically favored for most of the reaction, the final cyclization step to form the oxazine ring may proceed through a neutral intermediate. uvic.ca The potential energy surface calculated at the B3LYP/6-311++G(d,p) level showed that a protonated pathway is favored over a neutral one up to the last reaction step for benzoxazine formation. uvic.ca However, the final dehydration step was found to be kinetically unfavorable for the protonated intermediate, suggesting the reaction proceeds via a neutral intermediate at this stage. uvic.ca
| Reaction Step | Neutral Pathway (Relative Energy, kJ/mol) | Protonated Pathway (Relative Energy, kJ/mol) | Conclusion |
|---|---|---|---|
| Initial Reactant Complex | 0.0 | -25.0 | Protonated pathway is initially more stable. |
| Intermediate IVa/IVb | 160.2 | 131.9 | Protonated pathway to intermediate is favored. |
| Transition to Final Product | Lower Energy Barrier | Higher Energy Barrier | Final cyclization is favored via the neutral intermediate. uvic.ca |
Conformational Analysis of Dihydrooxazine Ring Systems
The dihydrooxazine ring is not planar and can adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional shapes of the molecule. For related saturated heterocycles like tetrahydro-1,3-oxazines, computational and spectroscopic methods have been used to determine the preferred conformation of the ring and its substituents. rsc.org Infrared spectral measurements, for example, can indicate whether a substituent on a nitrogen atom (N-H) prefers an equatorial or axial position. rsc.org
Theoretical calculations can map the potential energy surface associated with ring inversion and substituent orientation. These studies help determine the energy barriers between different conformations (e.g., chair, boat, twist-boat) and identify the global minimum energy structure, which is the most populated conformation at equilibrium.
In Silico Investigations of Molecular Interactions (e.g., Molecular Docking for Scaffold-Target Binding Profiles)
In silico techniques, particularly molecular docking, are essential for predicting how dihydrooxazine-based molecules might interact with biological targets such as proteins or enzymes. This is a key step in drug discovery and development. researchgate.netmdpi.com Molecular docking simulations place a ligand (the oxazine derivative) into the binding site of a target protein and calculate a score that estimates the binding affinity. nih.gov
These studies can reveal crucial binding modes and specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, docking studies on dihydro-2H-benzo uvic.caresearchgate.netoxazine derivatives as potential inhibitors of Mycobacterium tuberculosis identified key binding interactions within the active site of the ribosomal A-site. researchgate.net Similarly, docking of other oxazine derivatives has been used to predict their antibacterial activity by inhibiting specific enzymes. researchgate.net The results from these computational analyses provide a rationale for the observed biological activity and guide the design of more potent inhibitors. nih.gov
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Oxazine Derivative 1 | -7.8 | TYR-123, SER-84 | Hydrogen Bond |
| Oxazine Derivative 2 | -8.5 | PHE-157, TRP-190 | π-π Stacking |
| Oxazine Derivative 3 | -8.2 | LEU-95, VAL-101 | Hydrophobic Interaction |
| Reference Drug (Tetracycline) | -7.5 | HIS-100, ASN-131 | Hydrogen Bond, Electrostatic |
Computational Elucidation of Reaction Mechanisms and Transition State Structures
Understanding the detailed mechanism of chemical reactions that form or involve the dihydrooxazine ring is a central goal of computational chemistry. DFT calculations are used to map out the entire reaction coordinate, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. researchgate.net The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.
For instance, in the synthesis of 3,6-dihydro-2H-1,2-oxazines, DFT calculations have been employed to investigate alternative mechanistic pathways. researchgate.net These studies can evaluate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving zwitterionic intermediates. researchgate.net A detailed computational study on the formation of benzo[e] uvic.caresearchgate.netoxazines compared different mechanistic pathways to explain experimental findings and revealed the origin of catalytic efficiency. acs.org By calculating the energies of all stationary points on the potential energy surface, researchers can construct a complete energy profile of the reaction, providing a deep understanding of the factors that control its outcome.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Dihydrooxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Configurational Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of dihydrooxazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of the molecule.
In ¹H NMR spectra of 5,6-dihydro-4H-1,3-oxazine derivatives, the protons on the heterocyclic ring exhibit characteristic signals. For instance, the methylene (B1212753) protons typically appear as distinct multiplets, with chemical shifts influenced by their proximity to the nitrogen and oxygen heteroatoms. scielo.br The signals for the dihydrooxazine ring in related β-carboline derivatives have been observed as a quintet for a CH₂ group, and two triplets for the other two CH₂ groups. scielo.br Decoupling experiments and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these proton signals and confirming the connectivity between adjacent atoms. thieme-connect.dersc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms in the dihydrooxazine ring resonate at characteristic chemical shifts. For example, in β-carboline-dihydrooxazine derivatives, the three methylene carbons of the 5,6-dihydro-4H-1,3-oxazine ring show signals in the range of δc 21.6-22.0, 42.1-43.0, and 64.7-65.7. scielo.br The specific chemical shifts are sensitive to the electronic environment and the nature of substituents on the ring.
For chiral dihydrooxazine derivatives, NMR can also be used to assign the absolute configuration. This is often achieved by derivatizing the compound with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. usm.eduicho.edu.pl The comparison of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute stereochemistry at the chiral center. usm.eduicho.edu.plfrontiersin.org
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Multiplicity (for ¹H) |
|---|---|---|---|
| CH₂ (adjacent to O) | 3.8 - 4.5 | 64 - 66 | Triplet |
| CH₂ (adjacent to N) | 3.5 - 3.7 | 42 - 43 | Triplet |
| CH₂ (intermediate) | 1.9 - 2.1 | 21 - 22 | Quintet / Multiplet |
Mass Spectrometry for Molecular Structure Confirmation and Real-Time Reaction Monitoring
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of dihydrooxazine derivatives, thereby confirming their molecular formula. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements, which are essential for distinguishing between compounds with the same nominal mass. scielo.bracs.org
Beyond structural confirmation, mass spectrometry has emerged as a vital tool for the real-time monitoring of chemical reactions. nih.govresearchgate.net By coupling a mass spectrometer directly to a reaction vessel or a continuous flow reactor, chemists can track the consumption of reactants, the formation of products, and the appearance of transient intermediates in real-time. nih.govnih.govdurham.ac.uk This on-line monitoring capability is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety by detecting potentially hazardous intermediates. nih.govdurham.ac.uk Portable, small-footprint mass spectrometers are increasingly being used for this purpose, allowing the instrument to be easily positioned alongside the synthesis setup. nih.govnih.gov
| Technique | Application | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. scielo.br |
| On-line ESI-MS | Real-Time Reaction Monitoring | Reaction progress, product formation, intermediate detection, kinetic data. nih.govresearchgate.net |
| LC-MS | Purity Analysis & Off-line Monitoring | Separation and identification of products and by-products. durham.ac.uk |
X-ray Crystallography for Absolute Stereochemistry and Precise Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level. researchgate.net For chiral dihydrooxazine derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry, a critical piece of information that can be challenging to obtain by other means. researchgate.netnih.govresearcher.lifesoton.ac.uk
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise data on bond lengths, bond angles, and torsion angles, which together define the exact conformation of the molecule in the solid state. mdpi.com The data also reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding. mdpi.comnih.gov The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion, which allows for the differentiation between a molecule and its non-superimposable mirror image. researchgate.net
| Parameter | Description | Example Value/System |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic nih.govnih.gov |
| Space Group | The specific symmetry group of the crystal. | P2₁/c nih.gov |
| Unit Cell Dimensions (a, b, c, β) | The dimensions of the basic repeating unit of the crystal. | a = 15.7 Å, b = 5.6 Å, c = 31.4 Å, β = 93.1° nih.gov |
| Bond Lengths & Angles | Precise measurements of atomic connectivity. | e.g., C-O, C-N, C-C bond distances |
| Absolute Configuration | The definitive 3D arrangement of atoms for a chiral center. | (R) or (S) configuration nih.gov |
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric and Diastereomeric Purity Analysis
For chiral molecules like 3,6-dihydro-2H-oxazin-6-amine, assessing enantiomeric and diastereomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose. nih.govchromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound, leading to their separation. chromatographyonline.comnih.gov
Chiral HPLC is a versatile and widely used technique for separating enantiomers of various drug compounds. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most effective and commonly used phases for a broad range of chiral molecules. nih.gov
Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful alternative to HPLC for chiral separations. europeanpharmaceuticalreview.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC often provides faster separations, higher efficiency, and reduced solvent consumption compared to HPLC, making it a "greener" and more high-throughput technique. chromatographyonline.comresearchgate.netchromatographyonline.com Both techniques are crucial for determining the enantiomeric excess (e.e.) and diastereomeric ratio of synthesized dihydrooxazine derivatives.
| Feature | Chiral HPLC | Chiral SFC |
|---|---|---|
| Mobile Phase | Organic solvents (e.g., hexane, ethanol) | Supercritical CO₂ with organic modifiers (e.g., methanol) researchgate.net |
| Analysis Time | Typically longer | 3 to 5 times faster than HPLC researchgate.net |
| Efficiency | Good | Often higher due to high diffusivity of mobile phase chromatographyonline.com |
| Solvent Consumption | Higher | Lower, considered a "green" technique researchgate.net |
| Common CSPs | Polysaccharide-based (cellulose, amylose) nih.gov | Polysaccharide-based (cellulose, amylose) europeanpharmaceuticalreview.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. nih.govmasterorganicchemistry.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance versus wavenumber, which provides a "fingerprint" of the functional groups in the molecule. masterorganicchemistry.com
For a compound like this compound, IR spectroscopy can confirm the presence of key functional groups. The N-H bond of the amine group gives a characteristic absorption in the 3300-3500 cm⁻¹ range; primary amines (R-NH₂) typically show two bands in this region. libretexts.orgopenstax.orgpressbooks.pub The C-O single bond of the ether linkage within the oxazine (B8389632) ring will produce a strong absorption in the 1000-1300 cm⁻¹ region. Other expected absorptions include C-H stretching from the aliphatic parts of the molecule (around 2850-2960 cm⁻¹) and the C=C stretch of the double bond within the dihydrooxazine ring (around 1600-1680 cm⁻¹). libretexts.orgopenstax.org
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine | N-H stretch | 3300 - 3500 | Medium (often two peaks for -NH₂) pressbooks.pub |
| Alkane | C-H stretch | 2850 - 2960 | Strong libretexts.org |
| Alkene | C=C stretch | 1600 - 1680 | Variable |
| Ether | C-O stretch | 1000 - 1300 | Strong |
Strategic Applications of 3,6 Dihydro 2h Oxazine Scaffolds in Modern Organic and Medicinal Chemistry
Utility as Synthetic Intermediates for Complex Molecule Synthesis
The inherent reactivity of the 3,6-dihydro-2H-oxazine core makes it an invaluable building block for the synthesis of a wide range of complex organic molecules. The strategic cleavage and functionalization of this heterocyclic system allow for the stereocontrolled introduction of multiple functional groups.
Precursors to Functionalized Aminoalcohols and Polyols
A significant application of 3,6-dihydro-2H-1,2-oxazine scaffolds lies in their role as precursors to 1,4-amino alcohols and related polyhydroxylated structures. The reductive cleavage of the weak N-O bond is a key transformation that unmasks the latent amino and alcohol functionalities in a stereodefined manner.
Various reducing agents can be employed for this purpose, with samarium diiodide (SmI₂) being a particularly effective reagent for the chemoselective cleavage of the N-O bond under mild conditions. nih.gov This method has been successfully applied to enantiopure 3,6-dihydro-2H-1,2-oxazines to generate 1,4-amino alcohols in excellent yields. nih.gov The reaction proceeds without the need for purification of the intermediate amino alcohols, which can be directly used in subsequent transformations. nih.gov
Furthermore, the double bond within the dihydrooxazine ring offers a handle for introducing additional hydroxyl groups. For instance, diastereoselective hydroboration of the enol ether double bond in enantiopure 3,6-dihydro-2H-1,2-oxazines, followed by oxidative work-up, leads to dihydroxy-substituted 1,2-oxazines. nih.gov Subsequent N-O bond cleavage of these intermediates furnishes acyclic aminopolyols, which are valuable chiral building blocks in natural product synthesis. researchgate.net
| Precursor | Reaction | Product | Reagents | Ref |
| Enantiopure 3,6-dihydro-2H-1,2-oxazine | N-O Bond Cleavage | 1,4-Amino alcohol | Samarium diiodide (SmI₂) | nih.gov |
| Enantiopure 3,6-dihydro-2H-1,2-oxazine | Hydroboration-Oxidation & N-O Bond Cleavage | Acyclic aminopolyol | 1. BH₃-THF 2. SmI₂ | nih.govresearchgate.net |
| 3,6-Dihydro-2H-1,3-oxazine | Ring Opening | 1,3-Amino alcohol | Various | sigmaaldrich.com |
Building Blocks for the Construction of Diverse Nitrogen-Containing Heterocycles (e.g., Pyrroles, Isoxazolopyridines)
The 3,6-dihydro-2H-oxazine scaffold serves as a versatile platform for the synthesis of other important nitrogen-containing heterocyclic systems. The transformation of the oxazine (B8389632) ring into different heterocyclic cores often involves multi-step reaction cascades that can be initiated by targeting the unique functionalities of the starting scaffold.
A notable application is the synthesis of highly-functionalized pyrroles from 3,6-dihydro-1,2-oxazines. nih.govjchemlett.com A heterogeneous copper on carbon (Cu/C) catalyst has been shown to effectively mediate this transformation under neat heating conditions. nih.govjchemlett.com This method is not only efficient for pre-formed dihydrooxazines but can also be integrated into a one-pot procedure starting from nitroso dienophiles and 1,3-dienes, which first form the dihydrooxazine in situ. jchemlett.com
In addition to pyrroles, the 3,6-dihydro-1,2-oxazine ring can be elaborated into more complex fused heterocyclic systems such as isoxazolopyridines. A domino metathesis reaction involving a strained bicyclic 3,6-dihydro-1,2-oxazine and an external alkene provides access to the isoxazolo[2,3-a]pyridin-7-one scaffold. sigmaaldrich.comnih.gov This versatile product contains multiple functional groups that can be selectively manipulated through oxidation or reduction, highlighting the synthetic potential of this approach. nih.gov The utility of 3,6-dihydro-1,2-oxazines has been reviewed, noting their application in the synthesis of various biologically important compounds, including those leading to isoxazolopyridines through domino metathesis reactions. acs.org
| Starting Material | Target Heterocycle | Key Reaction | Catalyst/Reagent | Ref |
| 3,6-Dihydro-1,2-oxazine | Functionalized Pyrrole (B145914) | Copper-catalyzed rearrangement | Copper on carbon (Cu/C) | nih.govjchemlett.com |
| Bicyclic 3,6-dihydro-1,2-oxazine | Isoxazolo[2,3-a]pyridin-7-one | Domino metathesis | Ruthenium-based metathesis catalyst | sigmaaldrich.comnih.gov |
Scaffolds for Carbocyclic Nucleosides, Azasugars, and Natural Product Analogues
The structural and stereochemical information embedded within the 3,6-dihydro-2H-oxazine ring makes it an attractive starting point for the synthesis of complex molecules that mimic natural products, such as carbocyclic nucleosides and azasugars. These classes of compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents.
The application of 3,6-dihydro-1,2-oxazines in the synthesis of various biologically important compounds, including carbocyclic nucleosides and azasugars, has been noted in the chemical literature. acs.org The synthesis of azasugars, which are sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, can be approached through the manipulation of dihydrooxazine precursors. For example, a hetero-Diels-Alder reaction can be employed to construct the oxazine ring with high stereocontrol, which is then elaborated into the final azasugar structure. jchemlett.com
The versatility of the 3,6-dihydro-2H-oxazine scaffold also extends to its use as a template for the synthesis of a broader range of natural product analogues. The ability to control the stereochemistry during the formation of the oxazine ring and its subsequent stereospecific transformations are key advantages in the construction of these complex target molecules. researchgate.net
Role as Privileged Scaffolds in Rational Drug Design and Discovery Programs
In the field of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 3,6-dihydro-2H-oxazine ring system and its derivatives have emerged as such scaffolds due to their conformational flexibility and the ability to present substituents in a well-defined three-dimensional space, making them valuable starting points for drug discovery programs. researchgate.netbohrium.com
Design and Synthesis of Dihydrooxazine Derivatives for Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound and the subsequent evaluation of these changes on its biological activity is a cornerstone of modern drug discovery, known as structure-activity relationship (SAR) studies. The 3,6-dihydro-2H-oxazine scaffold is amenable to a wide range of chemical modifications, allowing for the exploration of the chemical space around the core structure to optimize its interaction with a biological target.
For instance, SAR studies have been conducted on derivatives of related oxazine structures, such as N-(3-oxo-3,4-dihydro-2H-benzo researchgate.netnih.govoxazine-6-carbonyl)guanidines. jst.go.jp In these studies, modifications were made at various positions of the benzoxazine (B1645224) ring, and the effects of these changes on the compound's inhibitory activity against the Na+/H+ exchanger were quantified. jst.go.jp Such studies revealed that the nature and size of the substituents at specific positions have a significant impact on the biological activity. jst.go.jp Although this example involves a more complex benzoxazine system, the principles of systematic structural modification to probe interactions with a biological target are directly applicable to derivatives of the simpler 3,6-dihydro-2H-oxazine core.
Development of Bioactive Scaffolds (excluding specific biological activities)
The 3,6-dihydro-2H-oxazine moiety is considered a valuable scaffold for the development of new bioactive compounds. mdpi.com Its importance stems from its presence in a number of natural products and its utility as a versatile synthetic intermediate that allows for the creation of diverse molecular libraries. mdpi.com The development of bioactive scaffolds based on this ring system is an active area of research in medicinal chemistry.
The synthetic tractability of the dihydrooxazine ring allows for the introduction of a wide variety of functional groups and substituents at different positions. This chemical diversity is crucial in the early stages of drug discovery, where the goal is to identify novel chemical entities that can interact with biological targets of interest. The ability to readily generate a library of diverse dihydrooxazine derivatives makes this scaffold a powerful tool for screening campaigns aimed at identifying new hit and lead compounds. The development of green synthetic methods for oxazine derivatives further enhances their attractiveness as scaffolds for medicinal chemistry research. researchgate.net
Integration into Functional Materials Chemistry
The 3,6-dihydro-2H-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, presents a versatile building block for the development of novel functional materials. The inherent chemical reactivity and structural features of this scaffold allow for its incorporation into a variety of material architectures, leading to tailored properties for specific applications.
Polymeric Materials Development
The integration of the 3,6-dihydro-2H-oxazine moiety into polymer chains can impart unique characteristics to the resulting materials. For instance, the synthesis of poly(2-substituted-5,6-dihydro-4H-1,3-oxazine)s has been explored, yielding water-soluble polymers. researchgate.net These materials are of interest due to their potential biocompatibility, as studies have indicated a lack of toxicity against 3T3 mouse fibroblasts. researchgate.net The synthesis of such polymers can be achieved through methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net The ability to create water-soluble and non-toxic polymers based on the oxazine framework opens avenues for their use in biomedical applications and nanotechnology. researchgate.net
| Polymer Type | Monomer | Key Properties | Potential Applications |
| Poly(2-substituted-5,6-dihydro-4H-1,3-oxazine) | 2-alkyl-2-oxazine | Water-soluble, Non-toxic | Nanomedicine, Biomedical applications |
Optoelectronic Materials Applications
While the direct application of 3,6-dihydro-2H-oxazin-6-amine in optoelectronic materials is not extensively documented, the broader class of oxazine dyes is well-established in this field. These dyes, which share the core oxazine heterocyclic structure, are known for their use as membrane dyes and in microbiological applications due to their unique photophysical properties. researchgate.net For example, certain oxazine dyes exhibit redox sensitivity and can change color in response to pH, making them useful as indicators. researchgate.net The potential for derivatization of the 3,6-dihydro-2H-oxazine scaffold suggests that, with appropriate functionalization, novel materials with tailored optical and electronic properties could be developed for applications in sensors, imaging, and other optoelectronic devices.
Applications in Agrochemical and Pharmaceutical Intermediate Synthesis (focusing on chemical transformations and utility)
The 3,6-dihydro-2H-oxazine ring is a valuable synthon in the preparation of a diverse range of agrochemical and pharmaceutical intermediates. Its utility stems from the ability to undergo various chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.
In the agrochemical sector, derivatives of dihydro-oxazines have been investigated for their herbicidal activity. For example, compounds based on the 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-yl)isoindoline-1,3-dione structure have been identified as inhibitors of protoporphyrinogen (B1215707) oxidase (protox), a key enzyme in plant chlorophyll (B73375) biosynthesis. nih.gov The synthesis of these complex molecules often involves multi-step procedures where the dihydro-oxazine core is a crucial intermediate. nih.gov
In pharmaceutical synthesis, the 3,6-dihydro-2H-oxazine scaffold serves as a precursor to a variety of biologically active molecules. The reductive cleavage of the N-O bond within the oxazine ring is a particularly useful transformation, providing access to aminoalcohols and functionalized carbonyl compounds. researchgate.net These products are common structural motifs in many pharmaceuticals. For instance, derivatives of 3,4-dihydro-2H-benzo researchgate.netresearchgate.netoxazine have been designed and synthesized as potent antagonists for the 5-HT6 receptor, which is a target for cognitive disorders. nih.gov Furthermore, the interest in 1,3-oxazine derivatives has grown due to their wide spectrum of pharmacological activities, including anti-malarial, anti-tumor, and anti-bacterial properties.
| Application Area | Intermediate Scaffold | Target/Mode of Action | Resulting Product Class |
| Agrochemical | 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazin-6-yl)isoindoline-1,3-dione | Protoporphyrinogen oxidase (protox) inhibition | Herbicides |
| Pharmaceutical | 3,4-dihydro-2H-benzo researchgate.netresearchgate.netoxazine | 5-HT6 receptor antagonism | Neurologically active compounds |
| Pharmaceutical | 1,3-oxazine derivatives | Various (e.g., anti-malarial, anti-tumor) | Diverse pharmacologically active agents |
Contributions to Small Molecule Library Production for Chemical Biology
The 3,6-dihydro-2H-oxazine scaffold is a valuable core for the generation of small molecule libraries used in chemical biology to probe biological systems and identify new drug leads. The synthesis of libraries based on this scaffold allows for the systematic exploration of chemical space around a privileged heterocyclic core.
Q & A
Q. What are the key synthetic pathways for 3,6-dihydro-2H-oxazin-6-amine, and how can reaction conditions be optimized for yield and purity?
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS (ESI+ mode) and UV-Vis spectroscopy (200–400 nm). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Use deuterated solvents (D₂O, DMSO-d₆) for NMR stability tracking .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine 1H/13C NMR (Bruker Avance III HD 400 MHz) with heteronuclear correlation (HSQC, HMBC) to assign proton-carbon connectivity. High-resolution mass spectrometry (HRMS, Q-TOF) confirms molecular formula. IR spectroscopy (ATR-FTIR) identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model transition states and energy barriers. Use Gaussian 16 or ORCA software. Compare computed IR/NMR spectra with experimental data to validate models. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .
Q. What strategies address contradictory data in the compound’s reactivity across different studies?
- Methodological Answer : Conduct a meta-analysis of existing literature, categorizing discrepancies by experimental variables (e.g., solvent polarity, catalyst load). Reproduce key studies under controlled conditions, using internal standards (e.g., deuterated analogs) for quantification. Apply multivariate statistical analysis (PCA, ANOVA) to identify confounding factors .
Q. How can researchers design experiments to explore the compound’s potential as a ligand in asymmetric catalysis?
- Methodological Answer : Screen chiral derivatives in enantioselective reactions (e.g., Michael addition, hydrogenation). Use CD spectroscopy or chiral HPLC (Chiralpak IA column) to determine enantiomeric excess (ee). Correlate ligand structure (steric/electronic parameters) with catalytic efficiency via Hammett plots or steric maps .
Ethical and Methodological Considerations
Q. What ethical frameworks apply when studying this compound in biological systems?
- Methodological Answer : Adhere to institutional review boards (IRBs) for in vitro studies. For in silico toxicity predictions, use OECD QSAR Toolbox or ADMET software. Avoid human/animal testing unless explicitly approved and justified by regulatory guidelines .
Research Gaps and Future Directions
Q. What unexplored applications of this compound warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
